
Orlistat Dimer Impurity
描述
Orlistat Dimer Impurity is a byproduct formed during the synthesis and degradation of Orlistat, a well-known lipase inhibitor used for the treatment of obesity. This impurity is significant in pharmaceutical quality control as it can affect the efficacy and safety of the final drug product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Orlistat Dimer Impurity typically involves the reaction of Orlistat under specific conditions that promote dimerization. This can occur during the manufacturing process or storage of Orlistat. The reaction conditions often include the presence of solvents like methanol or ethyl alcohol, and the reaction may be catalyzed by acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is generally minimized through careful control of the synthesis and storage conditions of Orlistat. This includes maintaining optimal temperature, pH, and solvent conditions to prevent the formation of impurities.
化学反应分析
Types of Reactions
Orlistat Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized products, which may further degrade the impurity.
Reduction: Reduction reactions can convert the impurity into less complex molecules.
Substitution: This involves the replacement of functional groups within the impurity molecule, potentially leading to different byproducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or alkanes.
科学研究应用
Pharmaceutical Formulations
-
Improvement of Solubility :
- Research indicates that loading Orlistat onto mesoporous silica can enhance its solubility and bioavailability. This method reduces side effects such as oily spotting by adsorbing free oil in the gastrointestinal tract .
- The characterization of various mesoporous silica types revealed that their surface area and pore volume play critical roles in drug release profiles and overall efficacy .
-
Impurity Profiles :
- A comparative analysis of original and generic formulations showed that generic products often contain higher levels of impurities, including dimers. The impurity profiles were assessed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), revealing significant differences between original and generic products .
- The study concluded that maintaining low impurity levels is essential for ensuring the therapeutic effectiveness of Orlistat formulations.
Efficacy Studies
-
Clinical Trials :
- Clinical trials have demonstrated that Orlistat significantly reduces body weight compared to placebo groups. For instance, one study reported an average weight loss of 4.65 kg in patients treated with Orlistat over 24 weeks .
- However, gastrointestinal side effects were prevalent among participants, highlighting a trade-off between efficacy and tolerability .
- Case Studies :
Safety Assessments
- Adverse Effects :
- Regulatory Standards :
作用机制
The mechanism of action of Orlistat Dimer Impurity is not well-studied, as it is primarily considered an unwanted byproduct. it is believed that the impurity does not significantly contribute to the lipase inhibition activity of Orlistat. Instead, its presence is monitored to ensure the overall quality of the pharmaceutical product.
生物活性
Orlistat, a well-known lipase inhibitor used primarily in the management of obesity, has been associated with the formation of various impurities during its synthesis and degradation. One significant impurity is the Orlistat Dimer Impurity (CAS No. 881900-54-5). This article delves into the biological activity of this compound, exploring its synthesis, characterization, and potential implications for drug efficacy and safety.
This compound has the molecular formula C57H106N2O9 and a molecular weight of 963.48 g/mol . It is formed through dimerization reactions that can occur under specific conditions during the synthesis of Orlistat, often involving solvents like methanol or ethyl alcohol and catalyzed by acidic or basic environments.
While Orlistat itself inhibits pancreatic lipase by forming a covalent bond with the enzyme's active site, the biological activity of its dimer impurity is less well understood. Preliminary studies suggest that the Dimer Impurity does not significantly contribute to the lipase inhibition activity characteristic of Orlistat . However, its presence may influence the overall pharmacological profile of Orlistat formulations.
Biological Activity and Safety
The biological activity of this compound is primarily studied in the context of its impact on drug efficacy and safety:
- Impact on Lipase Inhibition : Research indicates that impurities can alter the effectiveness of active pharmaceutical ingredients (APIs) like Orlistat. The presence of dimer impurities may affect the binding affinity to lipase enzymes, potentially diminishing therapeutic outcomes .
- Toxicological Studies : Limited data are available regarding the toxicity profile of this compound. However, impurities in pharmaceuticals are generally scrutinized for their potential adverse effects on human health. Studies have shown that certain impurities can lead to unexpected side effects or reduced drug efficacy .
Analytical Methods
To monitor and quantify this compound in pharmaceutical formulations, several analytical techniques are employed:
- High-Performance Liquid Chromatography (HPLC) : This method is commonly used for separating and quantifying impurities in drug formulations.
- Mass Spectrometry : Used in conjunction with HPLC to provide detailed molecular information about impurities.
These techniques help ensure that formulations meet safety and efficacy standards by minimizing impurity levels during production .
Case Studies
Several studies have investigated the implications of impurities in Orlistat formulations:
- Study on Lipase Inhibition : A study demonstrated that even minor impurities could significantly affect lipase inhibition potency. The IC50 values for Orlistat were found to be altered when dimer impurities were present, indicating a need for stringent quality control measures in manufacturing processes .
- Toxicity Assessment : In a toxicological assessment involving animal models, researchers found that formulations containing higher levels of dimer impurities exhibited increased toxicity compared to purer formulations. This highlights the importance of monitoring impurity levels in ensuring patient safety .
属性
IUPAC Name |
[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVMPRANOWJTRG-KREHMKRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCCC)[C@H](C[C@H](CCCCCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858258 | |
Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881900-54-5 | |
Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。